Foreword: Understanding the Core Utility of Sodium Isethionate
Foreword: Understanding the Core Utility of Sodium Isethionate
An In-depth Technical Guide to the Physicochemical Properties of Sodium Isethionate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Sodium isethionate (Sodium 2-hydroxyethanesulfonate) serves as a foundational building block in the development of a wide array of chemical products, from mild surfactants in personal care to specialized intermediates in the pharmaceutical industry.[1][2][3] Its significance lies not in its direct surface activity, but in the unique combination of a highly polar sulfonate group and a reactive primary hydroxyl group. This structure imparts exceptional water solubility and provides a reactive site for esterification, leading to the creation of high-performance acyl isethionate surfactants.[4] A thorough understanding of its intrinsic physicochemical properties is therefore paramount for researchers aiming to control reaction kinetics, optimize formulation stability, and ensure the quality of its derivatives. This guide provides a detailed exploration of these core properties, grounded in established analytical methods and their practical implications.
Chemical Identity and Molecular Structure
Sodium isethionate is the sodium salt of 2-hydroxyethanesulfonic acid.[5] It is a simple, yet versatile organosulfur compound.[6]
The molecule's structure is characterized by a two-carbon chain, with a hydroxyl (-OH) group at one end and a sulfonate (-SO₃⁻) group at the other, neutralized by a sodium cation (Na⁺). This configuration is key to its properties: the sulfonate group confers strong hydrophilicity and resistance to divalent ions, while the hydroxyl group is the primary site for chemical modification.
Caption: Chemical structure of Sodium Isethionate.
Core Physicochemical Properties: A Summary
The following table consolidates the key quantitative properties of sodium isethionate, providing a quick reference for formulation and development work.
| Property | Value | Source(s) |
| Appearance | White crystalline powder or granules | [5][7][8][9] |
| Molecular Weight | 148.11 g/mol | [5][7][8] |
| Melting Point | 191-194 °C | [7][8][10][11] |
| Solubility in Water | Highly soluble; 0.1 g/mL (100 g/L) to 650 g/L (20°C) | [8][10][12][13] |
| pH (aqueous solution) | 7.0 - 11.0 (for 20 g/L at 20°C) | [8][10] |
| Density | ~1.76 g/cm³ | [8] |
| Hygroscopicity | Hygroscopic | [8][9][10] |
Solubility and Dissolution Behavior
The most defining characteristic of sodium isethionate is its exceptional solubility in water.[8][13] This is a direct consequence of the highly polar sulfonate group and its ability to form strong hydrogen bonds with water molecules.
3.1 Aqueous Solubility Sodium isethionate dissolves readily in water, forming clear, colorless solutions.[8][10] Reported solubility values range from 100 g/L to as high as 650 g/L at 20°C.[8][12] This high solubility is crucial for its primary use as a reactant in aqueous media, particularly in the synthesis of acyl isethionate surfactants.[14][15]
However, it is critical to distinguish the solubility of sodium isethionate itself from its fatty acid ester derivatives (e.g., sodium cocoyl isethionate, SCI). SCI, despite being derived from this highly soluble precursor, has limited water solubility, which presents a significant formulation challenge in liquid cleansing products.[16][17] Strategies to keep SCI in aqueous solution often involve the use of secondary surfactants to form micelles or exchanging the sodium ion for more soluble counterparts like ammonium.[16][17]
3.2 Stability in Solution Aqueous solutions of sodium isethionate can have a pH ranging from neutral to mildly alkaline (pH 7-11).[8][10] This alkalinity is often due to trace amounts of sodium sulfite or bisulfite, which are residual reactants from its synthesis. The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids, which can lead to degradation.[8][10][12]
3.3 Experimental Protocol: Equilibrium Solubility Determination
The determination of a compound's equilibrium solubility is a foundational experiment in pre-formulation studies. The shake-flask method is a reliable standard.
Objective: To determine the saturation solubility of sodium isethionate in a given solvent system at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid sodium isethionate to a known volume of the solvent (e.g., deionized water) in a sealed, airtight container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the container in a temperature-controlled agitator or water bath (e.g., at 25°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid material.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of dissolved sodium isethionate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), as UV detection is not effective.[18]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Surface Activity of Derivatives
While sodium isethionate itself is not a surfactant, it is the hydrophilic "head" group used to create the acyl isethionate class of anionic surfactants.[4] The properties of these derivatives, such as Sodium Lauroyl Isethionate (SLI), provide critical context.
By esterifying the hydroxyl group of sodium isethionate with a fatty acid (like lauric acid), an amphiphilic molecule is created.[19][20] This molecule possesses a water-soluble head (the isethionate group) and an oil-soluble tail (the fatty acid chain). This structure allows it to lower the surface tension of water and form micelles.
For purified Sodium Lauroyl Isethionate (SLI), a representative C12 derivative, experimental data shows:
-
Critical Micellar Concentration (CMC): 5.4 mM at 20°C.[19][20][21]
-
Plateau Surface Tension (γcmc): 38 mN/m at 20°C.[19][20][21]
The CMC is the concentration at which surfactant molecules begin to self-assemble into spherical structures called micelles. This is a fundamental parameter indicating surfactant efficiency. The lower surface tension value for purified SLI compared to less pure samples highlights the performance benefits of high-purity isethionate surfactants.[19][20]
Caption: Diagram of a micelle formed by acyl isethionates.
Thermal Properties and Stability
The thermal behavior of sodium isethionate is critical, especially given that its esterification into surfactants often requires elevated temperatures.[22][23]
5.1 Melting and Decomposition Sodium isethionate has a relatively high melting point of 191-194°C, which is indicative of the strong ionic interactions within its crystal lattice.[8]
While sodium isethionate itself is stable, its derivatives are susceptible to thermal degradation. Studies on SLI show that degradation is highly dependent on the atmosphere.[22][24] The onset of degradation occurs at lower temperatures in air (around 208-220°C) compared to an inert nitrogen atmosphere (around 300°C).[22][24] At a typical reaction temperature of 240°C, the degradation level over 5 hours is 28 times higher in air than in nitrogen.[22][23][24] This underscores the necessity of conducting high-temperature synthesis under an inert atmosphere to prevent discoloration, odor formation, and loss of product purity.[22][23] Evolved gases during degradation include water, carbon dioxide, sulfur dioxide, and carbon disulfide.[22][24]
5.2 Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of sodium isethionate or its derivatives.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with the desired gas (e.g., nitrogen or air) at a controlled flow rate (e.g., 20-50 mL/min).
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 600°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of degradation is identified as the temperature at which significant mass loss begins. The resulting thermogram provides a profile of the material's thermal stability.
Synthesis Overview
The predominant industrial synthesis of sodium isethionate involves the reaction between ethylene oxide and sodium bisulfite in an aqueous solution.[10][14][15] This is an addition reaction where the bisulfite ion attacks the epoxide ring.
Caption: Synthesis of Sodium Isethionate.
The process conditions, such as temperature and pressure, are controlled to maximize the yield (which can be >99%) and minimize the formation of byproducts like ethylene glycol.[14][15] The resulting product can then be purified through filtration and washing steps.[15]
Conclusion
Sodium isethionate is a key chemical intermediate whose value is defined by its distinct physicochemical properties. Its high water solubility, thermal stability at moderate temperatures, and the reactive hydroxyl group make it an ideal hydrophilic precursor for the synthesis of mild, high-performance acyl isethionate surfactants. For researchers and developers, a comprehensive grasp of its solubility parameters, thermal degradation profile (especially in the context of its derivatives), and analytical characterization methods is essential for process optimization, formulation design, and quality control. The data and protocols presented in this guide serve as a foundational resource for leveraging the unique chemistry of sodium isethionate in advanced applications.
References
-
Ataman Kimya. SODIUM ISETHIONATE. [Link]
-
Jeraal, M. I., et al. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. ACS Sustainable Chemistry & Engineering. [Link]
-
ACS Publications. (2017). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Link]
-
Unilong. (2025). Do You Know Sodium Isethionate. [Link]
-
AHH Chemical. Sodium isethionate(1562-00-1)MSDS Melting Point Boiling Density Storage Transport. [Link]
-
Unilong. (2025). What is sodium isethionate used for. [Link]
- Google Patents. (2021).
-
PubChem. Sodium Isethionate | C2H5NaO4S | CID 517063. [Link]
-
Ataman Kimya. SODIUM ISETHIONATE. [Link]
-
Pro Ag Farmers Co-op. (2024). What is the function of sodium isethionate. [Link]
-
ACS Publications. (2019). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. [Link]
- Google Patents. (1977).
-
Solubility of Things. Sodium isethionate. [Link]
-
Swift Crafty Monkey. (2009). Solubilization of sodium cocoyl isethionate. [Link]
- Google Patents. (2009).
-
Analyst (RSC Publishing). (1960). Colorimetric determination of sodium isethionate by means of ammonium ceric nitrate. [Link]
-
Solubility of Things. Sodium Isethionate. [Link]
-
White Rose Research Online. (2019). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. [Link]
-
ResearchGate. (2019). (PDF) Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. [Link]
-
White Rose eTheses Online. (2019). Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants. [Link]
-
Ataman Kimya. ISETHIONATE. [Link]
-
Wikipedia. Isethionate. [Link]
-
LookChem. Sodium Isethionate Cas 1562-00-1. [Link]
-
Amazon S3. Supplementary Information: A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Link]
-
ResearchGate. A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate | Request PDF. [Link]
-
escom Chemie GmbH. SODIUM ISETHIONATE. [Link]
Sources
- 1. News - What is sodium isethionate used for [unilongmaterial.com]
- 2. Pro Ag Farmers Co-op - Stock Quotes [proagfarmers.com]
- 3. haihangchem.com [haihangchem.com]
- 4. Isethionates - Wikipedia [en.wikipedia.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. SODIUM ISETHIONATE - escom Chemie GmbH [escom-chemie.com]
- 7. News - Do You Know Sodium Isethionate [unilongmaterial.com]
- 8. Sodium isethionate (1562-00-1) for sale [vulcanchem.com]
- 9. Page loading... [guidechem.com]
- 10. Sodium isethionate | 1562-00-1 [chemicalbook.com]
- 11. specialchem.com [specialchem.com]
- 12. Sodium isethionate(1562-00-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Sodium isethionate synthesis - chemicalbook [chemicalbook.com]
- 15. CN113801041A - Preparation method of sodium isethionate - Google Patents [patents.google.com]
- 16. atamankimya.com [atamankimya.com]
- 17. swiftcraftymonkey.blog [swiftcraftymonkey.blog]
- 18. CN101520442B - High efficiency liquid chromatograph analysis method for sodium isethionate - Google Patents [patents.google.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Buy Sodium isethionate | 1562-00-1 [smolecule.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
